molecular formula C12H12N2O3S B1419890 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1189749-81-2

2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B1419890
CAS RN: 1189749-81-2
M. Wt: 264.3 g/mol
InChI Key: YYOSOVSWYIJUMR-UHFFFAOYSA-N
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Description

“2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid” is a compound that falls under the category of thiazole derivatives . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The compound has a methoxybenzyl group attached to the nitrogen atom and a carboxylic acid group attached to the thiazole ring .


Synthesis Analysis

The synthesis of similar compounds often involves the use of N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids . These derivatives are useful intermediates in peptide synthesis . The Fmoc solid phase synthesis of amino acids is a common method used in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of “2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid” is characterized by the presence of a thiazole ring, a methoxybenzyl group, and a carboxylic acid group . The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Scientific Research Applications

Anticancer Activity

2-Aminothiazole derivatives, including 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid , have shown promise in anticancer drug discovery. They are part of clinically applied anticancer drugs like dasatinib and alpelisib . These compounds exhibit potent inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .

Tubulin Polymerization Inhibition

Certain 2-aminothiazole analogs have been documented to inhibit tubulin polymerization, which is a critical process in cell division. For example, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine potently disrupts tubulin microtubule dynamics, similar to the action of colchicine . This mechanism is vital for developing new anticancer therapies that target cell mitosis.

Antimicrobial Properties

The thiazole ring system is known to possess antimicrobial properties. This includes activity against bacteria and fungi, which makes it a valuable addition to the arsenal of antibiotics, especially in an era of increasing antibiotic resistance .

Antiviral Effects

2-Aminothiazole derivatives have shown antiviral activities, which could be harnessed in the development of new antiviral drugs. This is particularly relevant for emerging viral infections where current treatments may be limited .

Anti-inflammatory Applications

The anti-inflammatory properties of 2-aminothiazole derivatives make them candidates for treating inflammatory diseases. They could potentially be used in the treatment of chronic inflammatory conditions such as arthritis .

Neuroprotective Potential

Compounds like 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid have been evaluated for their neuroprotective effects, particularly in the context of neurodegenerative diseases. For instance, related compounds have been studied for their ability to reduce Aβ formation in Alzheimer’s disease models .

Future Directions

The future directions for the study and application of “2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include investigating their potential as antitumor agents, given the observed activity of some 2-aminothiazole derivatives against various human cancerous cell lines .

properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)6-13-12-14-10(7-18-12)11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOSOVSWYIJUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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